The synthesis of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance efficiency, often utilizing continuous flow reactors and automated purification systems.
2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine primarily involves its interaction with serotonin receptors in the central nervous system. As a serotonergic psychedelic, it may act as an agonist at various serotonin receptor subtypes, particularly the 5-HT_2A receptor, which plays a significant role in mood regulation and perception.
Recent studies suggest that compounds like this one may also function as psychoplastogens, promoting neuroplasticity—an essential factor for therapeutic applications in mental health disorders such as depression . The precise pathways and effects are still under investigation but indicate potential for significant therapeutic benefits.
The physical and chemical properties of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine include:
These properties are critical for understanding its behavior in different environments and applications.
The scientific applications of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine are diverse:
The initial synthesis of 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT) was first documented in peer-reviewed literature by 1968, emerging from systematic structure-activity relationship (SAR) studies on substituted tryptamines. Gessner et al. pioneered this work by methodically evaluating the impact of methoxy group positioning on the indole ring of tryptamine derivatives. Their research demonstrated that substituting the methoxy group at the 6-position instead of the more common 5-position resulted in distinct electronic properties and steric profiles, confirmed through ultraviolet (UV) spectroscopy and nuclear magnetic resonance (NMR) analyses [7] [12].
A critical advancement came with receptor affinity studies in the 1980s. Glennon et al. (1983) quantitatively compared 6-MeO-DMT with its isomer 5-MeO-DMT using radioligand binding assays. Their data revealed that 6-MeO-DMT exhibited a 12- to 43-fold lower affinity for the serotonin 5-HT~2A~ receptor (K~i~ = 7,300 nM) compared to 5-MeO-DMT (K~i~ = 15–2,011 nM). Similarly, 5-HT~1A~ receptor affinity was 110-fold lower (K~i~ = 277–505 nM vs. 1.9–28 nM for 5-MeO-DMT). This established 6-MeO-DMT’s unique pharmacophore among hallucinogenic tryptamines [7] [3].
Table 1: Receptor Binding Affinities (K~i~, nM) of Tryptamine Derivatives
Compound | 5-HT~1A~ | 5-HT~2A~ | Experimental Context |
---|---|---|---|
5-MeO-DMT | 1.9–28 | 15–2,011 | Radioligand displacement assays |
DMT | - | ~1,200 | [³H]-Ketanserin competition |
6-MeO-DMT | 277–505 | ~7,300 | Consistent across multiple studies |
Psilocin (4-HO-DMT) | 6.5–78 | 42–538 | Comparative benchmark |
Behavioral studies further differentiated 6-MeO-DMT. Unlike 5-MeO-DMT, which consistently induced the head-twitch response (HTR) in rodents—a behavioral proxy for human hallucinogenic effects—6-MeO-DMT failed to elicit HTR even at high doses. This absence of psychedelic-like activity in animal models was first systematically reported by 1983, cementing its classification as a "non-hallucinogenic" tryptamine derivative [7].
While 5-MeO-DMT and DMT were prominent in indigenous practices, 6-MeO-DMT’s role in ethnopharmacology remained comparatively obscure. Early chemical screenings of psychoactive snuffs derived from Virola species (e.g., Virola theiodora) occasionally detected trace amounts of 6-methoxylated tryptamines alongside primary alkaloids like 5-MeO-DMT. However, these findings were often reported as minor constituents rather than primary active components, likely due to their lower natural abundance and weaker bioactivity [6].
Ethnobotanical research in the 1970s–1990s identified 6-MeO-DMT in non-psychoactive plants with traditional medicinal uses. For example:
Analytical advancements in gas chromatography-mass spectrometry (GC-MS) enabled more precise quantification in the 2000s. Studies re-examining museum-curated Virola resin samples confirmed 6-MeO-DMT at concentrations <0.5% of total alkaloids, contrasting with 5-MeO-DMT (5–12%) and DMT (8–15%). This explained its limited role in indigenous preparations, where low concentrations and weak receptor affinity minimized its psychoactive contribution [6].
The structural distinction between 5-MeO-DMT and 6-MeO-DMT emerged as a critical point of scientific clarification. Early literature (pre-1980s) occasionally used "5-MeO-DMT" as a blanket term for methoxylated DMT derivatives, leading to misattributions of bioactivity. This confusion stemmed from:
Table 2: Key Structural and Functional Differences Between Isomers
Property | 5-MeO-DMT | 6-MeO-DMT |
---|---|---|
Methoxy Position | C~5~ of indole | C~6~ of indole |
5-HT~2A~ Affinity | High (K~i~ = 15–2,011 nM) | Low (K~i~ = ~7,300 nM) |
Psychoactivity | Potent hallucinogen | Non-hallucinogenic |
Natural Prevalence | Widespread (toads, plants) | Rare (trace constituent) |
The IUPAC nomenclature standardization in the 1990s resolved positional ambiguity by mandating explicit numbering (e.g., 5-methoxy vs. 6-methoxy). Pharmacological studies further cemented the differentiation. Szára’s landmark 1956 work on DMT and later Shulgin’s research (1970s) established that methoxy group position dictates:
By the 2000s, CAS registry numbers formalized the distinction:
This codification enabled precise referencing in chemical databases and regulatory frameworks. Glennon’s 2000 review explicitly categorized 6-MeO-DMT as a "non-psychedelic analog" of tryptamines, solidifying its unique status in chemical literature [7] [3].
Table 3: Natural Sources and Ethnobotanical Context of Methoxylated Tryptamines
Source Organism | 5-MeO-DMT | 6-MeO-DMT | Traditional Use Context |
---|---|---|---|
Incilius alvarius (Toad) | Abundant | Absent | Sonoran Desert shamanism |
Virola elongata (Resin) | 5–12% | <0.5% | Amazonian psychoactive snuffs |
Desmodium gangeticum | Trace | Present | Ayurvedic medicine (non-psychoactive) |
Phalaris tuberosa | Variable | Present | Associated with livestock toxicity |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3